![molecular formula C19H14O3 B2956323 2-[3-(4-Methoxyphenyl)prop-2-enylidene]indene-1,3-dione CAS No. 29874-38-2](/img/structure/B2956323.png)
2-[3-(4-Methoxyphenyl)prop-2-enylidene]indene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[3-(4-Methoxyphenyl)prop-2-enylidene]indene-1,3-dione” is a research chemical with the molecular formula C19H14O3 and a molecular weight of 290.3 g/mol . It is used for pharmaceutical testing .
Synthesis Analysis
While specific synthesis methods for “2-[3-(4-Methoxyphenyl)prop-2-enylidene]indene-1,3-dione” were not found, indane-1,3-dione, a similar compound, can be synthesized by self-condensation in basic conditions (triethylamine, sodium acetate, sodium hydride), or in acidic conditions (sulfuric acid) .Molecular Structure Analysis
The molecular structure of “2-[3-(4-Methoxyphenyl)prop-2-enylidene]indene-1,3-dione” consists of a methoxyphenyl group attached to an indene-1,3-dione core .Chemical Reactions Analysis
Indane-1,3-dione, a related compound, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It can undergo various chemical reactions to form different derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[3-(4-Methoxyphenyl)prop-2-enylidene]indene-1,3-dione” include a molecular weight of 290.3 g/mol and a molecular formula of C19H14O3 .Applications De Recherche Scientifique
Non-Fullerene Electron Acceptors for Solar Cells
A notable application involves the use of indene-1,3-dione derivatives in the development of non-fullerene electron acceptors for organic solar cells. The conjugation with dibenzosilole and thiophene units has led to materials like N5, which exhibits high solubility, thermal stability, and promising power conversion efficiency when paired with conventional donor polymers in bulk-heterojunction solar cells (Patil et al., 2015).
Optical Materials
Indene-1,3-dione derivatives have also been explored for their optical properties. Research on BF₂ complexes of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione has revealed multiple chromisms, including mechano-, thermo-, and solvatochromic effects, alongside aggregation-induced emission enhancements, making these materials interesting for photonic applications (Galer et al., 2014).
Catalysis and Synthesis
Indene-1,3-dione compounds have been utilized as key intermediates in catalytic processes and organic synthesis. For instance, zirconium-catalyzed synthesis of 2-arylidene indan-1,3-diones has been reported, with applications in the development of inhibitors for viral proteases, showcasing their potential in medicinal chemistry (Oliveira et al., 2018).
Hypolipidemic Activity
Although the focus is not on pharmacological aspects, it's worth noting the exploration of indene-1,3-dione derivatives for their hypolipidemic activity. Studies on rodents have shown that certain derivatives can effectively reduce serum cholesterol and triglycerides, offering insights into potential therapeutic applications (Murthy et al., 1985).
Propriétés
IUPAC Name |
2-[3-(4-methoxyphenyl)prop-2-enylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O3/c1-22-14-11-9-13(10-12-14)5-4-8-17-18(20)15-6-2-3-7-16(15)19(17)21/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSUHTAEBYEHIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

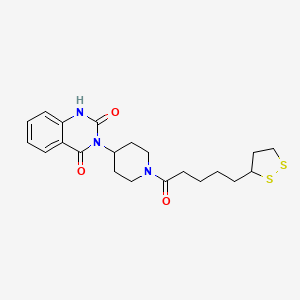

![3-fluoro-4-methoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2956244.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2956245.png)
![7-chloro-N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2956247.png)
![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2956250.png)
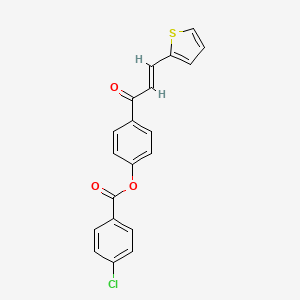
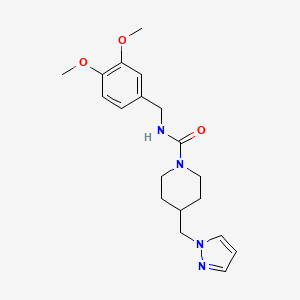
![(Z)-1-(benzo[d][1,3]dioxol-5-yl)-4,4-difluoro-3-hydroxybut-2-en-1-one](/img/structure/B2956253.png)
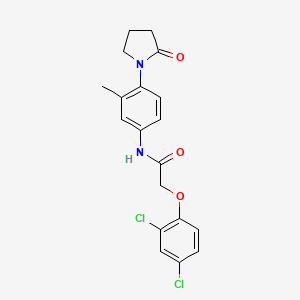
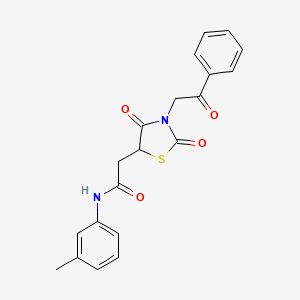
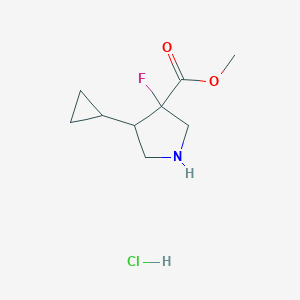

![(1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-1H-imidazol-4-yl)(4-isobutylpiperazino)methanone](/img/structure/B2956261.png)